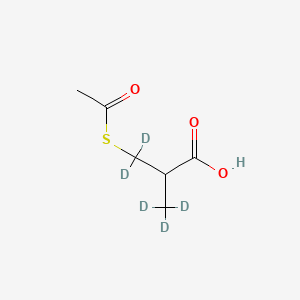

3-Acetylthio-2-methylpropanoic Acid-d5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

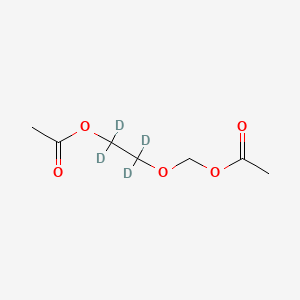

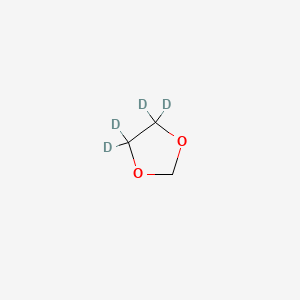

3-Acetylthio-2-methylpropanoic Acid-d5, also known as this compound, is a useful research compound. Its molecular formula is C6H10O3S and its molecular weight is 167.234. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Environmental and Biological Studies

Scientific research involving specific chemical compounds often explores their environmental impact, biological roles, and potential therapeutic uses. For instance, studies on herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) and pesticides have been focused on understanding their toxicology, environmental fate, and effects on non-target organisms. These insights are crucial for developing safer agricultural practices and mitigating environmental pollution (Zuanazzi et al., 2020; Islam et al., 2017).

Pharmacological and Therapeutic Research

Compounds like N-acetylcysteine (NAC) and chlorogenic acid (CGA) illustrate the diversity of applications that specific chemical compounds can have. NAC has been studied for its potential in treating psychiatric disorders by modulating neurotropic and inflammatory pathways (Dean et al., 2011). CGA, on the other hand, has been noted for its antioxidant, anti-inflammatory, and cardioprotective effects, suggesting its utility in managing diseases related to oxidative stress (Naveed et al., 2018).

Bioaccumulation and Environmental Impact Studies

The research on bioaccumulation, such as that concerning decamethylpentacyclosiloxane (D5), emphasizes the importance of understanding how chemicals accumulate in ecosystems and their potential toxic effects on wildlife and humans. Such studies help in forming regulations and guidelines for chemical usage and disposal (Gobas et al., 2015).

Mechanism of Action

Target of Action

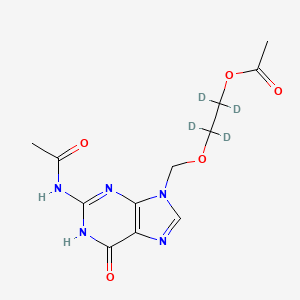

3-Acetylthio-2-methylpropanoic Acid-d5 is a labelled analogue of 3-Acetylthio-2-methylpropionic acid . This compound is a key intermediate for Captopril and other hypertension drugs . It primarily targets enzymes, inhibiting their ability to catalyze reactions .

Mode of Action

The compound interacts with its target enzymes by binding to their active sites, thereby inhibiting their catalytic activity . This interaction results in the suppression of the enzymes’ normal function, leading to a decrease in the production of certain biochemicals that are involved in the regulation of blood pressure.

Biochemical Pathways

Given its role as an intermediate in the synthesis of hypertension drugs like captopril , it can be inferred that it may be involved in the renin-angiotensin-aldosterone system (RAAS), a hormone system that regulates blood pressure and fluid balance.

Pharmacokinetics

It is soluble in dichloromethane, ethyl acetate, and methanol , which suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibitory effect on certain enzymes . By inhibiting these enzymes, the compound can disrupt the production of biochemicals involved in blood pressure regulation, potentially leading to a reduction in hypertension.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents suggests that the compound’s action may be affected by the chemical environment. Additionally, its stability may be influenced by storage conditions, as it is recommended to be stored at -20° C .

Biochemical Analysis

Biochemical Properties

It is known to be a key intermediate for Captopril and other hypertension drugs . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in these pathways.

Cellular Effects

Given its role as a key intermediate for hypertension drugs , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Given its role as a key intermediate for hypertension drugs , it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name |

2-[acetylsulfanyl(dideuterio)methyl]-3,3,3-trideuteriopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3S/c1-4(6(8)9)3-10-5(2)7/h4H,3H2,1-2H3,(H,8,9)/i1D3,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVHNRJEYQGRGE-WNWXXORZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC(=O)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)O)C([2H])([2H])SC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']-](/img/structure/B562755.png)

![[Tyr3,Lys5(Boc)]octreotide acetate](/img/no-structure.png)

![Ethyl 4-[2-(5-Chloro-2-methoxybenzamido)ethyl]benzene Sulfonamide Carbamate](/img/structure/B562759.png)